molecular formula C12H13N3S2 B10856356 1-(3-Methyl-1,3-benzothiazol-2-ylidene)-3-prop-2-enylthiourea

1-(3-Methyl-1,3-benzothiazol-2-ylidene)-3-prop-2-enylthiourea

Cat. No.: B10856356
M. Wt: 263.4 g/mol
InChI Key: XCGANXSUHYMPGJ-UHFFFAOYSA-N
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Description

APV207095A is a synthetic organic compound known for its role as a positive modulator of the cation-selective ion channel TRPM5.

Preparation Methods

The preparation of APV207095A involves several synthetic routes and reaction conditions. The compound is typically synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods for APV207095A often involve optimizing these synthetic routes to achieve high yields and purity. Specific details on the preparation methods are proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

APV207095A undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

APV207095A has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the modulation of TRPM5 channels.

    Biology: Investigated for its role in cellular signaling and ion channel regulation.

    Medicine: Explored for its potential therapeutic applications in treating diseases related to TRPM5 dysfunction, such as diabetes and inflammatory responses.

    Industry: Utilized in high-throughput screening assays to identify new drug candidates .

Mechanism of Action

The mechanism of action of APV207095A involves its interaction with the TRPM5 ion channel. This compound acts as a positive modulator, enhancing the activity of the channel. The molecular targets include the TRPM5 channel itself, and the pathways involved are related to calcium signaling and ion transport .

Comparison with Similar Compounds

APV207095A can be compared with other similar compounds, such as APV207010A and APV207094A. These compounds also act as modulators of ion channels but may differ in their selectivity and potency. The uniqueness of APV207095A lies in its high selectivity for the TRPM5 channel, making it a valuable tool for studying this specific ion channel .

Similar compounds include:

  • APV207010A
  • APV207094A

These compounds share structural similarities but may have different applications and effects .

Properties

Molecular Formula

C12H13N3S2

Molecular Weight

263.4 g/mol

IUPAC Name

1-(3-methyl-1,3-benzothiazol-2-ylidene)-3-prop-2-enylthiourea

InChI

InChI=1S/C12H13N3S2/c1-3-8-13-11(16)14-12-15(2)9-6-4-5-7-10(9)17-12/h3-7H,1,8H2,2H3,(H,13,16)

InChI Key

XCGANXSUHYMPGJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=S)NCC=C

Origin of Product

United States

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